molecular formula C10H9NO3 B8676387 2-Nitro-3,4-dihydronaphthalen-1(2h)-one

2-Nitro-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B8676387
M. Wt: 191.18 g/mol
InChI Key: AFWGQFSYASSTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3,4-dihydronaphthalen-1(2h)-one is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-3,4-dihydronaphthalen-1(2h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3,4-dihydronaphthalen-1(2h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Nitro-3,4-dihydronaphthalen-1(2h)-one

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9H,5-6H2

InChI Key

AFWGQFSYASSTII-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-nitro-1-tetralone (10.14 g, 0.053 mol) in MeOH (600 ml) was cooled to 0° C. and treated with NaBH4 (4.25 g, 0.11 mol. 2.1 equiv.). A nitrotetralone can be obtained by nitration of a 1-tetralone, the desired product being separated from minor component byproducts. The reaction mixture became homogeneous almost immediately. After stirring at 0° C. for 30 min. 2N HCl (100 ml) was added and stirring was continued for an additional 30 min. The reaction mixture was concentrated under reduced pressure (approx. 150 ml) and diluted with CH2Cl2 (200 ml) and H2O (100 ml). The aqueous layer was separated and extracted with additional CH2Cl2 (2×100 ml). The combined organic layers were washed with brine (100 ml), dried (Na2SO4), filtered and concentrated under reduced pressure to 7-nitro-1,2,3,4-tetrahydo-2-naphthalenol as a white solid (10.13 g, 99%) which was used in the next step without further purification. Rf (silica gel): 0.50 (40% hexane: 40% CH2Cl2: 20% EtOAc); 1H NMR (300 MHZ, CDCl3) 8.29 (d,J=2.1 Hz, 1H), 7.97(dd,J=2.1 and 8.1 Hz, 1H), 7.21 (d, J=8.1 Hz, 1H), 4.80-4.77 (m, 1H), 2.94-2.73 (m, 2H), 2.47 (d, J=6.0 Hz, 1H), 2.12-1.93 (m, 2H), 1.90-1.74 (m, 2H); 13C NMR (75 MHZ, CDCl3) 146.5, 145.1, 140.6, 129.9, 123.6, 122.2, 67.8, 31.9, 29.3, 18.6.
Quantity
10.14 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
4.25 g
Type
reactant
Reaction Step Two

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